molecular formula C18H16O4 B8774137 1,4-Diethoxyanthracene-9,10-dione CAS No. 75829-97-9

1,4-Diethoxyanthracene-9,10-dione

Cat. No.: B8774137
CAS No.: 75829-97-9
M. Wt: 296.3 g/mol
InChI Key: WUMWJEUVSAFTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethoxyanthracene-9,10-dione is an anthraquinone derivative characterized by ethoxy (-OCH₂CH₃) substituents at the 1- and 4-positions of the anthracene backbone.

Properties

CAS No.

75829-97-9

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1,4-diethoxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O4/c1-3-21-13-9-10-14(22-4-2)16-15(13)17(19)11-7-5-6-8-12(11)18(16)20/h5-10H,3-4H2,1-2H3

InChI Key

WUMWJEUVSAFTBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)OCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
1,4-Diethoxyanthracene-9,10-dione Ethoxy (1,4) C₁₈H₁₆O₄* ~296.3 Enhanced lipophilicity; potential DNA intercalation -
1,4-Dihydroxyanthracene-9,10-dione Hydroxyl (1,4) C₁₄H₈O₄ 240.21 High polarity; natural antioxidant
1,4-Dimethoxyanthracene-9,10-dione Methoxy (1,4) C₁₆H₁₂O₄ 268.26 Moderate lipophilicity; synthetic precursor
1,4-Bis[(aminoethyl)amino]-5,8-dimethylanthracene-9,10-dione Aminoethyl (1,4), Methyl (5,8) C₂₄H₃₂N₄O₂ 408.54 DNA-binding; antitumor activity
1,4-Dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione Hydroxyl (1,4), Ethoxymethyl (6), Propyl (8) C₂₀H₂₂O₅ 342.39 Natural isolate; antimicrobial

*Estimated based on analogous structures.

Key Observations:

Substituent Effects on Polarity :

  • Hydroxyl groups (e.g., 1,4-dihydroxy derivatives) increase polarity and water solubility, making them suitable for applications in natural product chemistry and antioxidant activity .
  • Ethoxy and methoxy groups reduce polarity compared to hydroxyl, enhancing lipophilicity. Ethoxy substituents in this compound likely improve membrane permeability compared to hydroxylated analogs .

Aminoalkyl groups (e.g., in bis[(aminoethyl)amino] derivatives) enable hydrogen bonding and electrostatic interactions, critical for DNA intercalation and telomerase inhibition .

Biological Activity: 1,4-Bis[(aminoalkyl)amino] derivatives exhibit cytotoxicity and telomerase inhibition (telIC₅₀: 4–11 µM), attributed to their planar anthraquinone core and side-chain interactions with DNA . Natural anthraquinones with mixed substituents (e.g., ethoxymethyl and propyl) show antimicrobial properties, suggesting that alkyl/alkoxy groups modulate target specificity .

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